molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3

N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester

Cat. No.: B8468776
CAS No.: 851199-00-3
M. Wt: 354.3 g/mol
InChI Key: BKTGLAHNPILPMR-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-(4-bromophenyl)thiophene-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted thiophenes and phenyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.

    Biological Probes: Utilized in the design of probes for studying biological processes.

Industry:

    Material Science: Incorporated into the synthesis of materials with specific electronic properties.

    Agrochemicals: Potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenyl and thiophene groups suggests potential interactions with aromatic and heterocyclic binding sites in biological molecules .

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

Comparison:

Properties

CAS No.

851199-00-3

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)thiophen-3-yl]carbamate

InChI

InChI=1S/C15H16BrNO2S/c1-15(2,3)19-14(18)17-12-8-9-20-13(12)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18)

InChI Key

BKTGLAHNPILPMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat (tert-Butoxy)-N-(2-iodo(3-thiophenyl))carboxamide (16.88 g, 0.52 mol), 4-bromophenylboronic acid (15.65 g, 0.78 mol), Na2CO3 (1.01 g, 1.04 mol) and Pd(PPh3)4 (5.79 g, 0.052 mol) in 375 ml of an anhydrous and deoxygenated 2:1 DME/EtOH mixture to 80° C. under nitrogen atmosphere for 24 h. Evaporate the organic solvents prior to the addition of water (200 mL). Extract the mixture with methylene chloride (3×150 mL) and combine the organic phases, dry (anh MgSO4), filter, and concentrate to furnish a crude mixture as a yellowish solid. Purification by flash chromatography (Silica gel-Hexane/EtOAc 49:1) yields 10.8 g (60%) of (tert-butoxy)-N-[2-(4-bromophenyl)(3-thiophenyl)]carboxamide as a pale yellow solid.
Quantity
16.88 g
Type
reactant
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Heat (2-iodo-thiophen-3-yl)-carbamic acid tert-butyl ester (16.88 g, 0.52 mol), 4-bromophenylboronic acid (15.65 g, 0.78 mol), Na2CO3 (1.01 g, 1.04 mol) and Pd(PPh3)4 (5.79 g, 0.052 mol) in 375 ml of an anhydrous and deoxygenated 2:1 DME/EtOH mixture to 80° C. under nitrogen atmosphere for 24 h. Anaylsis by T.L.C. (Hexane/Ethyl acetate 9:1) shows complete disapperence of starting material. Evaporate the organic solvents, prior to the addition of water (200 mL). Extract the mixture with dichloromethane (3×150 mL) and dry the combined organic phases (MgSO4) and concentrate to furnish a crude mixture as a yellowish solid. Purification by flash chromatography (Silica gel-Hexane/Ethyl acetate 49:1) yielded 10.8 g (60%) of title compound as a pale yellow solid.
Quantity
16.88 g
Type
reactant
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
catalyst
Reaction Step One
Yield
60%

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